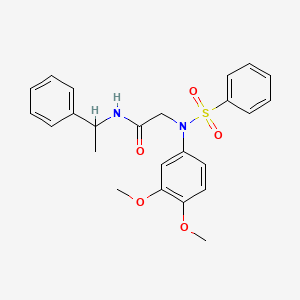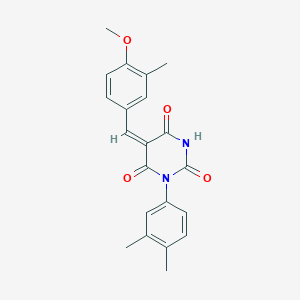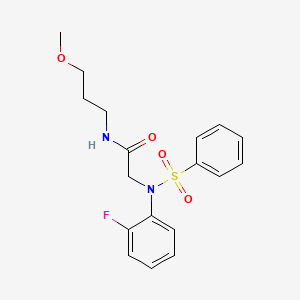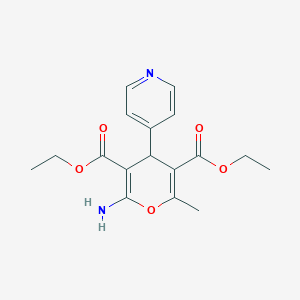![molecular formula C29H33NO3 B4998918 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide, also known as UMB 425, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids in the body, and its inhibition by compounds like UMB 425 can lead to increased levels of endocannabinoids, which have been linked to various physiological and biochemical effects.
作用機序
As a FAAH inhibitor, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 works by preventing the breakdown of endocannabinoids in the body. This leads to increased levels of endocannabinoids, which can bind to cannabinoid receptors in the brain and other parts of the body. This can lead to various physiological and biochemical effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
This compound 425 has been shown to have various biochemical and physiological effects in animal and human studies. For example, it has been shown to have analgesic effects in a rat model of neuropathic pain, and anti-inflammatory effects in a mouse model of colitis. It has also been shown to have anxiolytic effects in a rat model of anxiety, and to reduce drug-seeking behavior in a rat model of cocaine addiction.
実験室実験の利点と制限
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 has several advantages for use in scientific research. It is a potent and selective FAAH inhibitor, which makes it useful for studying the role of endocannabinoids in different biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to its use. For example, it has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 and other FAAH inhibitors. One area of interest is the potential use of these compounds in the treatment of various diseases and disorders, including pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic outcomes. Additionally, there is ongoing research into the role of endocannabinoids in different biological processes, which could lead to new discoveries and applications for FAAH inhibitors like this compound 425.
合成法
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 can be synthesized using a multi-step process that involves the reaction of various chemicals, including 3,4-dimethoxycinnamic acid, cyclopentylmagnesium bromide, and benzophenone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 has been used in various scientific studies to investigate the role of endocannabinoids in different biological processes. For example, it has been shown to have potential therapeutic effects in the treatment of pain, inflammation, and anxiety. It has also been studied for its potential use in the treatment of drug addiction, as endocannabinoids have been shown to play a role in the reward system of the brain.
特性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO3/c1-32-26-16-15-24(19-27(26)33-2)29(17-9-10-18-29)21-30-28(31)20-25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-16,19,25H,9-10,17-18,20-21H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZIIWPXSWXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)

![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)

![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)
